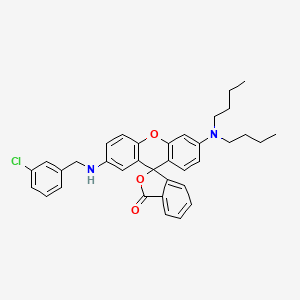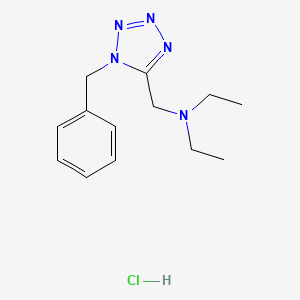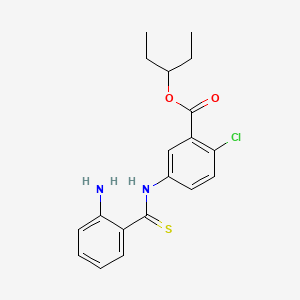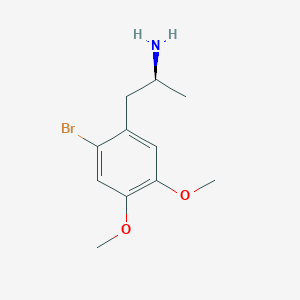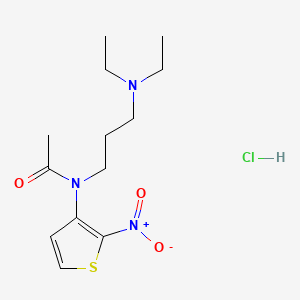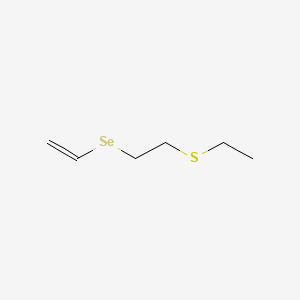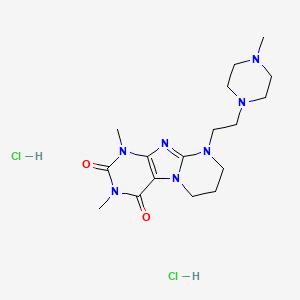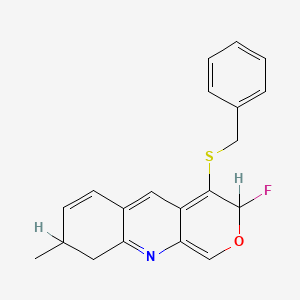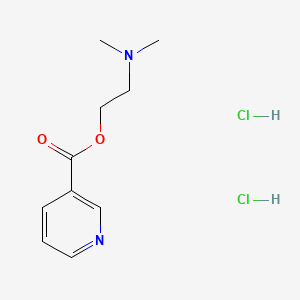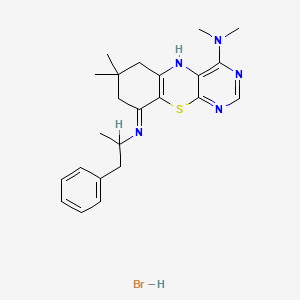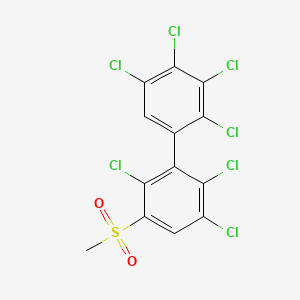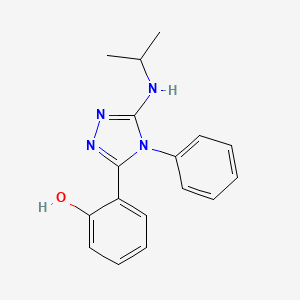
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of phenols and triazoles. This compound is characterized by its unique structure, which includes a phenol group and a triazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted phenol with a triazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form different triazole derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenol or triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学的研究の応用
2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the triazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenol, 2-methyl-5-(1-methylethyl)-: This compound shares the phenol group but lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological interactions.
4-(4-(1-Amino-1-Methylethyl)Phenyl)-5-Chloro-N-(4-(2-Morpholin-4-Ylethyl)Phenyl)Pyrimidin-2-Amine: This compound has a similar phenyl group but differs in the presence of a pyrimidine ring instead of a triazole ring.
Uniqueness
The uniqueness of 2-(5-((1-Methylethyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol lies in its combination of a phenol group and a triazole ring, which provides a versatile platform for chemical modifications and interactions with biological targets. This dual functionality makes it a valuable compound in various fields of research and application.
特性
CAS番号 |
82619-88-3 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC名 |
2-[4-phenyl-5-(propan-2-ylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C17H18N4O/c1-12(2)18-17-20-19-16(14-10-6-7-11-15(14)22)21(17)13-8-4-3-5-9-13/h3-12,22H,1-2H3,(H,18,20) |
InChIキー |
VNFSZTZTTZJGAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


